
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride typically involves the following steps:
Cyclohexanone to Cyclohexanol: The initial step involves the reduction of cyclohexanone to cyclohexanol using a reducing agent such as sodium borohydride.
Cyclohexanol to Cyclohexylamine: Cyclohexanol is then converted to cyclohexylamine through an amination reaction using ammonia and a suitable catalyst.
Cyclohexylamine to 2-Aminocyclohexane-1-carbonitrile: The cyclohexylamine undergoes a cyanation reaction to form 2-aminocyclohexane-1-carbonitrile.
Formation of Hydrochloride Salt: Finally, the 2-aminocyclohexane-1-carbonitrile is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1R,2S)-Ephedrine Hydrochloride: Shares similar stereochemistry but differs in functional groups and applications.
(1R,2S)-Pseudoephedrine Hydrochloride: Another stereoisomer with distinct pharmacological properties.
(1R,2S)-Methcathinone Hydrochloride: A related compound with stimulant effects.
Uniqueness
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its applications in various fields highlight its versatility and importance in scientific research.
属性
分子式 |
C7H13ClN2 |
|---|---|
分子量 |
160.64 g/mol |
IUPAC 名称 |
(1R,2S)-2-aminocyclohexane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-4,9H2;1H/t6-,7-;/m0./s1 |
InChI 键 |
JBEUIYULCKXPPX-LEUCUCNGSA-N |
手性 SMILES |
C1CC[C@@H]([C@@H](C1)C#N)N.Cl |
规范 SMILES |
C1CCC(C(C1)C#N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


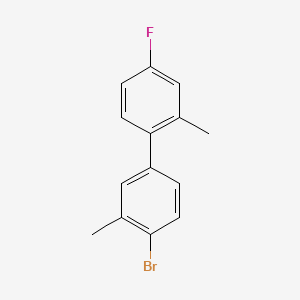
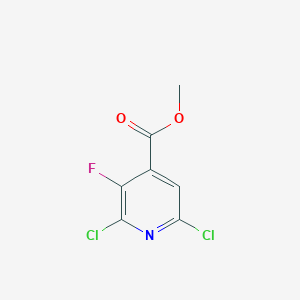
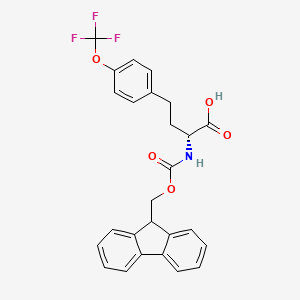
![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)
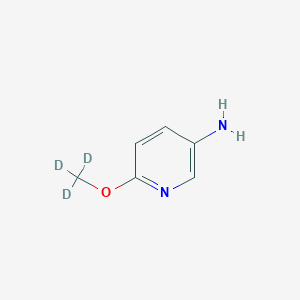
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
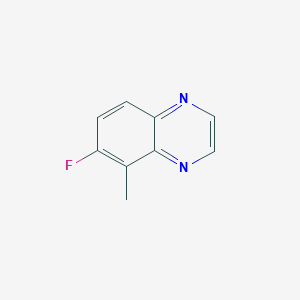
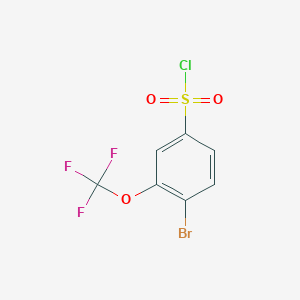


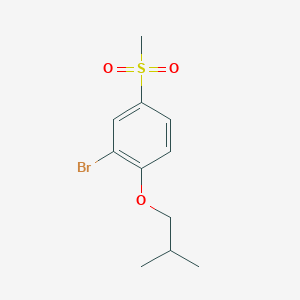
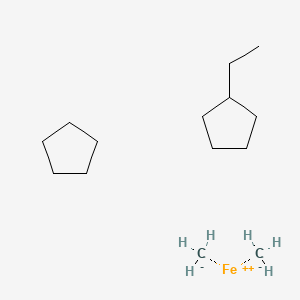

![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
